molecular formula C11H12O3 B2859006 (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid CAS No. 2248219-06-7

(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid

Cat. No. B2859006
CAS RN: 2248219-06-7
M. Wt: 192.214
InChI Key: BUTJZKMBSAIBNS-PVSHWOEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid, also known as DBP, is a chiral compound that has been widely studied for its potential applications in medicinal chemistry. DBP is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid is not fully understood, but it is thought to involve inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid is believed to inhibit COX-2 more selectively than COX-1, which may account for its reduced gastrointestinal side effects compared to other NSAIDs.
Biochemical and Physiological Effects:
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs.

Advantages and Limitations for Lab Experiments

(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has several advantages for use in lab experiments. It is a chiral compound, which allows for the study of stereoselective effects. It also has a well-defined mechanism of action, making it a useful tool for studying the role of COX enzymes in inflammation and pain. However, (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for research on (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid. One area of interest is the development of more selective COX-2 inhibitors with reduced risk of gastrointestinal side effects. Another area of interest is the development of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid derivatives with improved solubility and stability. (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid may also have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility.

Synthesis Methods

(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1-benzofuran with (R)-2-bromo-1-phenylpropan-1-ol in the presence of a base, such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid. Another method involves the reaction of 2,3-dihydro-1-benzofuran with (R)-2-chloro-1-phenylpropan-1-ol in the presence of a base, such as sodium hydride, followed by treatment with hydrochloric acid to yield (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid.

Scientific Research Applications

(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2R)-2-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTJZKMBSAIBNS-PVSHWOEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid

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